Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate
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Overview
Description
Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the formamido group and the ester functionality further enhances its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Formamido Group: This step often involves the reaction of the piperidine derivative with formic acid or formamide under suitable conditions.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: To enhance efficiency and yield, continuous flow reactors are employed, allowing for precise control over reaction conditions.
Catalysis: The use of catalysts, such as acid or base catalysts, is crucial in optimizing the reaction rates and selectivity.
Purification: Industrial purification techniques, including crystallization and chromatography, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or formamido groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted esters and amides.
Scientific Research Applications
Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including neurotransmitter synthesis and signal transduction processes.
Comparison with Similar Compounds
Methyl (2S)-2-[(piperidin-4-yl)formamido]propanoate: The enantiomer of the compound, differing in its stereochemistry.
Ethyl (2R)-2-[(piperidin-4-yl)formamido]propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl (2R)-2-[(pyrrolidin-4-yl)formamido]propanoate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl (2R)-2-(piperidine-4-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWDFLAQQXXFY-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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